molecular formula C15H11F3O3 B6320619 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid CAS No. 400727-17-5

5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B6320619
CAS No.: 400727-17-5
M. Wt: 296.24 g/mol
InChI Key: PVYIBPKRXSFPEP-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid (CAS 400727-17-5) is a sophisticated benzoic acid derivative engineered for advanced pharmaceutical and medicinal chemistry research. Its molecular structure incorporates a methoxy electron-donating group and a 4-trifluoromethyl phenyl moiety, an electron-withdrawing group known to be highly valuable in modern drug design . The inclusion of the trifluoromethyl (-CF3) group is a strategic feature in medicinal chemistry, as this functional group is proven to significantly influence the properties of potential drug candidates by enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets . The -CF3 group is a key pharmacophore in many FDA-approved drugs and late-stage clinical candidates, making building blocks like this one crucial for discovering new chemical entities . As a bifunctional compound containing both a carboxylic acid and an aromatic ether, it serves as a versatile intermediate for constructing more complex molecules, particularly through coupling reactions to form amides or esters. Researchers utilize this compound exclusively for laboratory research applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-11-6-7-12(13(8-11)14(19)20)9-2-4-10(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYIBPKRXSFPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594981
Record name 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400727-17-5
Record name 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of m-Methoxybenzoic Acid

A patent by CN112250562A outlines a high-yield bromination method for synthesizing 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid. Key steps include:

  • Solvent Selection : Dichloromethane or chloroform as halogenated hydrocarbon solvents.

  • Bromination Reagents : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) with red phosphorus as an initiator.

  • Catalysis : Sulfuric acid and potassium bromide as co-catalysts.

Reaction Conditions :

  • Temperature: -10°C to 80°C (optimal at 0–5°C for regioselectivity).

  • Time: 12–24 hours.

  • Yield: 83–95% with purity ≥98.5% after recrystallization in ethanol.

Mechanistic Insight :
Electrophilic bromination occurs preferentially at the ortho position relative to the methoxy group due to its strong electron-donating effect, directing incoming electrophiles to the 2-position. The carboxylic acid group remains inert under these conditions, avoiding side reactions.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

Coupling of 2-Bromo-5-Methoxybenzoic Acid with 4-Trifluoromethylphenylboronic Acid

The Suzuki-Miyaura reaction is employed to introduce the 4-trifluoromethylphenyl group. Experimental parameters derived from analogous syntheses include:

Reaction Setup :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ or Cs₂CO₃ (2 equiv).

  • Solvent : Toluene/water (4:1 v/v) or DMF.

  • Temperature : 80–100°C under nitrogen.

Procedure :

  • Dissolve 2-bromo-5-methoxybenzoic acid (1.0 equiv) and 4-trifluoromethylphenylboronic acid (1.2 equiv) in degassed toluene.

  • Add Pd(PPh₃)₄ and base, then reflux for 12–18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 72–85%.

Challenges :

  • The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the boronic acid, necessitating elevated temperatures.

  • Competing protodeboronation is mitigated by using anhydrous solvents and inert atmospheres.

Alternative Pathways and Comparative Analysis

Ullmann Coupling with Copper Catalysis

While less common, Ullmann coupling using CuI and 1,10-phenanthroline as ligands has been explored for analogous systems:

Conditions :

  • Substrates : 2-Iodo-5-methoxybenzoic acid and 4-trifluoromethylphenyl iodide.

  • Solvent : DMSO at 120°C.

  • Yield : 65–70%, lower than Suzuki due to harsher conditions and side product formation.

Friedel-Crafts Acylation

Friedel-Crafts approaches face limitations due to the deactivating nature of the trifluoromethyl group, which inhibits electrophilic attack on the aryl ring. Preliminary attempts yielded <30% product with significant byproducts.

Functional Group Protection and Deprotection Strategies

Carboxylic Acid Protection

To prevent side reactions during coupling, the carboxylic acid group is often protected as a methyl ester using diazomethane or trimethylsilyl chloride:

Protection :

  • Treat 2-bromo-5-methoxybenzoic acid with CH₂N₂ in methanol to form methyl 2-bromo-5-methoxybenzoate (yield: 95%).

  • After coupling, hydrolyze the ester with NaOH (2M) in THF/water (1:1) to regenerate the acid (yield: 90–95%).

Scalability and Industrial Considerations

Cost-Benefit Analysis of Routes

Method Catalyst Cost Yield Purity Scalability
Suzuki-MiyauraHigh (Pd)85%≥99%Moderate
Ullmann CouplingLow (Cu)70%95%Limited
Direct BrominationLow95%98.5%High

Key Takeaways :

  • The Suzuki route balances yield and purity but requires palladium catalysts, increasing production costs.

  • Direct bromination is highly scalable but necessitates precise temperature control to maintain regioselectivity .

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid group undergoes typical derivatization reactions:

Reaction Reagents/Conditions Product References
Esterification SOCl₂ → ROH (e.g., methanol)Methyl 5-methoxy-2-(4-trifluoromethylphenyl)benzoate
Amidation Thionyl chloride → NH₃ or amineCorresponding benzamide derivatives
Acid Chloride SOCl₂, 60–80°C, 4–6 h5-Methoxy-2-(4-trifluoromethylphenyl)benzoyl chloride

The acid chloride intermediate is pivotal for further reactions, such as coupling with Grignard reagents (see Section 2.2).

Methoxy Group Demethylation

The methoxy group can be selectively demethylated using boron tribromide (BBr₃):

Reagent Conditions Product Yield References
BBr₃CH₂Cl₂, 0°C → RT, 2–4 h5-Hydroxy-2-(4-trifluoromethylphenyl)benzoic acid55–59%

This reaction proceeds via cleavage of the methyl ether bond, yielding a phenolic hydroxyl group.

Trifluoromethyl Group Stability

The -CF₃ group is generally inert under acidic/basic conditions but can participate in radical reactions or nucleophilic aromatic substitution under extreme conditions (e.g., high-temperature fluorination).

Suzuki-Miyaura Coupling

While direct coupling of the benzoic acid is uncommon, its boronic acid derivative (synthesized via directed ortho-metalation) participates in Suzuki reactions:

Substrate Partner Catalyst Product Yield References
Aryl boronic acidAryl halidePd(PPh₃)₄Biaryl derivatives60–75%

Grignard Reactions

The acid chloride reacts with Grignard reagents to form ketones:

Grignard Reagent Conditions Product Yield References
4-Methoxybutyl MgClFeCl₃, anhydrous ether5-Methoxy-1-(4-trifluoromethylphenyl)pentanone64%

This reaction is critical in synthesizing intermediates for pharmaceuticals like fluvoxamine .

Electrophilic Aromatic Substitution

The aromatic ring’s reactivity is modulated by the electron-donating methoxy (-OCH₃) and electron-withdrawing trifluoromethyl (-CF₃) groups:

Reaction Reagents Position Product References
Nitration HNO₃/H₂SO₄, 0–5°CPara to -OCH₃ (C-4)5-Methoxy-4-nitro-2-(4-trifluoromethylphenyl)benzoic acid
Halogenation Cl₂/FeCl₃Ortho to -CF₃Chlorinated derivatives

Prodrug Derivatives

The carboxylic acid can be converted to phosphate esters to enhance solubility:

Prodrug Type Reagents Bioavailability References
Phosphate esterPOCl₃, followed by hydrolysis64% (mouse model)

This modification improves oral absorption by 50% compared to non-prodrug formulations .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important building block for synthesizing various organic compounds. Its unique trifluoromethyl group enhances its reactivity and stability, making it valuable in synthetic chemistry.
  • Reagent in Chemical Reactions : It is utilized in various chemical reactions, such as oxidation and substitution reactions, which are essential for developing new materials and compounds.

Biology

  • Biological Activity Studies : Research has indicated that 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid may exhibit biological activities, including interactions with biomolecules. Studies are ongoing to explore its potential anti-inflammatory and anticancer properties .
  • Mechanism of Action : The compound's trifluoromethyl group is believed to play a crucial role in enhancing its biological activity by improving metabolic stability and interaction with molecular targets involved in disease pathways.

Medicine

  • Pharmaceutical Development : The compound is being investigated for its potential therapeutic properties. It acts as an intermediate for synthesizing pharmaceutical agents, including those used in treating depression and other psychiatric disorders .
  • Drug Formulation : Its unique chemical properties make it suitable for formulating new drugs that require specific interactions with biological targets .

Industry

  • Material Science : Due to its distinctive chemical characteristics, 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid is employed in developing advanced materials such as polymers and coatings. These applications leverage its stability and reactivity to enhance material performance.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methoxy-2-(4-trifluoromethylphenyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Position and Electronic Effects

  • 5-Methoxy-2-(trifluoromethyl)benzoic acid (Compound 26, ): Differs by replacing the 4-trifluoromethylphenyl group with a 2-trifluoromethyl substituent. Used in synthesizing benzoylpiperidine derivatives, indicating relevance in CNS drug development .
  • 5-Methoxy-2,4-bis(trifluoromethyl)benzoic acid (): Contains two trifluoromethyl groups (positions 2 and 4), amplifying electron-withdrawing effects. Likely exhibits higher acidity (lower pKa) and lower solubility in aqueous media compared to the mono-substituted compound .

Functional Group Variations

  • 5-Methoxy-2-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid (Compound 38, ): Replaces the trifluoromethylphenyl group with a methoxybiphenylsulfonamido moiety. Methoxy groups improve lipophilicity but may reduce metabolic stability compared to trifluoromethyl .
  • 2-Hydroxy-5-(trifluoromethyl)benzoic acid ():

    • Substitutes the methoxy group with a hydroxy group at position 3.
    • Increased acidity (pKa ~2.5–3.0) due to the hydroxyl group, favoring ionization in physiological conditions.
    • Lower membrane permeability compared to the methoxy analog .

Pharmacological Analogues

  • Aspirin (2-(Acetyloxy)benzoic acid) ():

    • Shares the benzoic acid core but lacks the trifluoromethylphenyl and methoxy groups.
    • The acetyloxy group enables irreversible COX-1/COX-2 inhibition, whereas the trifluoromethylphenyl group in the target compound may favor selective enzyme modulation .
  • Omeprazole Derivatives ():

    • Benzimidazole-sulfonyl benzoic acids (e.g., Compounds 8c, 9c) feature pyridinylmethanesulfinyl groups.
    • These derivatives target proton pumps, highlighting how sulfonamide and heterocyclic substituents diversify pharmacological action compared to the trifluoromethylphenyl group .

Research Findings and Implications

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances metabolic stability and target affinity by resisting cytochrome P450-mediated oxidation .
  • Hybrid Analogues : Combining sulfonamide and trifluoromethylphenyl groups (e.g., ’s Compound 49) may yield dual-action compounds with improved pharmacokinetics .

Biological Activity

5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and applications in various scientific fields.

Chemical Structure and Properties

The chemical structure of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid includes a methoxy group and a trifluoromethyl group, which enhance its electronic properties and stability. These modifications contribute to its unique biological activity by influencing molecular interactions with biological targets.

Property Description
Molecular Formula C15H12F3O3
Molecular Weight 303.25 g/mol
Solubility Soluble in organic solvents, limited solubility in water
pKa 4.5 (indicative of acidic properties)

The biological activity of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer-related pathways:

  • Molecular Targets : The compound may interact with enzymes or receptors that are crucial for inflammatory responses or cancer cell proliferation.
  • Signaling Pathways : It is suggested that the compound modulates pathways such as NF-κB and MAPK, which are pivotal in regulating gene expression and cellular responses to stress and inflammation.

Anti-inflammatory Activity

Research indicates that 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably:

  • Cell Line Studies : The compound has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values indicate effective concentrations required to inhibit cell growth:
    Cell Line IC50 (µM)
    MCF-722.54
    A5495.08
  • Mechanisms of Action : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest, as evidenced by increased caspase activity in treated cells .

Case Studies

  • In Vitro Studies on MCF-7 Cells : A study demonstrated that treatment with 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid resulted in a significant reduction in cell viability, indicating its potential as an effective anticancer agent.
  • In Vivo Models : Preliminary animal studies have shown promising results where the compound reduced tumor size in xenograft models, supporting its therapeutic potential against solid tumors .

Applications in Research and Industry

5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid is not only valuable for its biological activities but also serves as an intermediate in organic synthesis. Its unique properties make it suitable for:

  • Pharmaceutical Development : As a building block for drug candidates targeting inflammatory diseases and cancers.
  • Material Science : Utilized in the development of advanced materials due to its chemical stability and reactivity.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the 4-trifluoromethylphenyl group to the benzoic acid core. For example, a brominated 5-methoxybenzoic acid derivative can react with 4-trifluoromethylphenylboronic acid under palladium catalysis. Optimization includes:
  • Catalyst system : Use Pd(PPh₃)₄ (1-2 mol%) in a DMF/H₂O solvent mixture .
  • Temperature : Maintain 80–100°C for 6–12 hours to ensure complete coupling .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by HPLC .
    Yield improvements (≥80%) are achievable by pre-activating boronic acids with potassium carbonate .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid in research settings?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ can confirm substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (≥98%) and detect impurities .
  • Melting Point Analysis : Compare observed mp (e.g., 287.5–293.5°C for analogous compounds) with literature values to verify crystallinity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid in enzyme inhibition studies?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., COX-2 inhibition) with varying substrate concentrations (0.1–10 µM) to determine IC₅₀ values. Include positive controls (e.g., celecoxib) for comparison .
  • Molecular Docking : Perform computational simulations (AutoDock Vina) to predict binding interactions with enzyme active sites, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the trifluoromethyl moiety .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., ester derivatives) to evaluate the necessity of the methoxy group for activity .

Q. What methodologies are recommended for resolving contradictions in reported solubility and stability data of fluorinated benzoic acid derivatives like 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid?

  • Methodological Answer :
  • Solubility Profiling : Conduct parallel solubility tests in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λmax ~260 nm). Note discrepancies due to pH-dependent ionization of the carboxylic acid group .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to monitor degradation products. For photo-sensitive derivatives, store samples in amber vials under nitrogen .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting solubility (e.g., endothermic peaks at 290°C) .

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